molecular formula C6H7BrN2O2 B8241982 methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate

methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B8241982
M. Wt: 219.04 g/mol
InChI Key: OAKYVORQSFSWAX-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a bromine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by the introduction of an amino group and esterification. One common method involves the reaction of 3-bromo-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Hydrolysis: 1-amino-3-bromo-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 1-amino-3-iodo-1H-pyrrole-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Methyl 1-amino-3-fluoro-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The bromine substituent can also affect the compound’s electronic properties, making it distinct from its chloro, iodo, and fluoro analogs .

Properties

IUPAC Name

methyl 1-amino-3-bromopyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-11-6(10)5-4(7)2-3-9(5)8/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKYVORQSFSWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-bromo-1H-pyrrole-2-carboxylate (1.74 g, 8.53 mmol) was treated with an aqueous solution of sodium hydroxide (32%, 25 mL, 172.3 mmol), ammonium hydroxide solution (8M, 8 mL, 63.5 mmol), ammonium chloride (2.74 g, 51.2 mmol), aliquat 336 (312 μl, 0.68 mmol) and a 10% aqueous solution of sodium hypochlorite (10%, 56 mL, 75.4 mmol) according to the method of Preparation 4c to give 600 mg (23% yield) of the title product. Purity 70%.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
312 μL
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

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